Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate: A Strategic Scaffold for Medicinal Chemistry
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate: A Strategic Scaffold for Medicinal Chemistry
This guide serves as a definitive technical resource for Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate (CAS 5445-93-2) . It is designed for medicinal chemists and process scientists requiring actionable protocols, mechanistic insights, and validated synthetic routes.
Executive Summary & Chemical Identity
Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is a densely functionalized heterocyclic scaffold. Its unique architecture—featuring a nucleophilic amino group at C2 and electrophilic ester moieties at C4 and C5—makes it a "linchpin" intermediate. It is extensively employed in the synthesis of DNA gyrase inhibitors, antifungal agents, and advanced polymer precursors. Unlike simple aminothiazoles, the vicinal diester motif allows for orthogonal functionalization, enabling the construction of complex fused ring systems (e.g., thiazolo[4,5-d]pyrimidines).
Physicochemical Profile
| Property | Specification |
| CAS Number | 5445-93-2 |
| IUPAC Name | Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate |
| Molecular Formula | C₉H₁₂N₂O₄S |
| Molecular Weight | 244.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
| Melting Point | 145–146 °C (Typical range for pure polymorphs) |
| pKa (Calculated) | ~2.5 (Amino group is weakly basic due to electron-withdrawing esters) |
Synthesis & Manufacturing Strategy
The most robust synthetic route utilizes a modified Hantzsch Thiazole Synthesis . This method is preferred for its atom economy and scalability. It involves the cyclocondensation of diethyl 2-chloro-3-oxosuccinate with thiourea .
The Mechanistic Pathway
The reaction proceeds via a stepwise nucleophilic attack:
-
S-Alkylation: The sulfur atom of thiourea attacks the
-carbon of the -haloketone (diethyl 2-chloro-3-oxosuccinate), displacing the chloride ion. -
Cyclodehydration: The terminal amine of the thiourea intermediate condenses with the ketone carbonyl, eliminating water to aromatize the thiazole ring.
Validated Experimental Protocol
Note: This protocol is adapted from high-yield patent literature (e.g., CA2598423C).
Reagents:
-
Diethyl 2-chloro-3-oxosuccinate (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol (Absolute, anhydrous preferred)
-
Water (for workup)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diethyl 2-chloro-3-oxosuccinate (e.g., 5.0 g, 22 mmol) in absolute ethanol (50 mL).
-
Addition: Add thiourea (1.7 g, 22 mmol) in a single portion. The reaction is exothermic; ensure controlled stirring.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 1 hour . Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.[1]
-
Isolation: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure (rotary evaporator) to yield a solid residue.
-
Purification: Suspend the crude solid in water (100 mL) and stir vigorously for 15 minutes. This step dissolves residual salts (thiourea hydrochloride).
-
Filtration: Filter the precipitate, wash with cold water (2 x 20 mL), and dry under vacuum at 45 °C.
-
Yield: Expect 4.0–4.6 g (80–87% yield) of a white/off-white solid.
Synthesis Workflow Visualization[4]
Figure 1: Hantzsch synthesis pathway for CAS 5445-93-2 involving S-alkylation and cyclodehydration.
Reactivity & Synthetic Utility
The versatility of CAS 5445-93-2 lies in its three distinct reactive centers. Researchers can selectively manipulate these sites to generate diverse libraries.
C2-Amino Functionalization
The C2-amino group is deactivated by the electron-withdrawing ester groups at C4 and C5, making it less nucleophilic than standard amines.
-
Acylation: Requires forcing conditions (e.g., refluxing with acyl chlorides or anhydrides) to form amides.
-
Sandmeyer Reaction: Diazotization with
followed by CuCl/CuBr allows replacement of the amino group with halogens, useful for cross-coupling reactions.
C4/C5-Diester Manipulation
The vicinal diesters allow for the formation of fused heterocycles.
-
Dihydrazide Formation: Reaction with hydrazine hydrate yields the thiazole-4,5-dicarbohydrazide , a precursor for bis-1,2,4-triazoles or macrocyclic ligands.
-
Selective Hydrolysis: While challenging, controlled hydrolysis can yield the mono-acid, though typically both esters hydrolyze to the dicarboxylic acid under basic conditions (NaOH/EtOH).
Reactivity Map
Figure 2: Divergent synthesis map demonstrating key derivatization pathways.
Therapeutic Applications
This scaffold is a validated pharmacophore in several therapeutic areas:
-
Antibacterial (DNA Gyrase Inhibitors): The 2-aminothiazole core mimics the ATP-binding motif in bacterial DNA gyrase B subunit inhibitors.
-
Antifungal Agents: Derivatives synthesized via the hydrazide pathway have shown potency against Candida albicans by disrupting ergosterol biosynthesis.
-
Antiviral Research: Used as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.[3]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of ester groups by atmospheric moisture.
References
-
Patent: Antibacterial piperidine derivatives. CA2598423C.[4] (Describes the specific synthesis of diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate from diethyl 2-chloro-3-oxosuccinate).
-
Synthesis Application: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021. (Discusses general reactivity of aminothiazole esters).
-
Chemical Data: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate Product Page. ChemicalBook. (Physical properties and safety data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-aminothiazole-4-carboxylate - High purity | EN [georganics.sk]
- 4. Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
